4,5-Dicyano-1,3-dithiol-2-one (CAS 934-31-6) is an electron-deficient heterocyclic building block primarily procured as a precursor for tetrathiafulvalene (TTF) molecular conductors and as a functional electrolyte additive for high-energy-density lithium-ion batteries[1]. Characterized by its dithiolane ring and dual cyano groups, the compound exhibits distinctive redox behavior and thermal reactivity [2]. In procurement contexts, it is prioritized over standard carbonate additives for its ability to form stable cathode-electrolyte interphase (CEI) layers on nickel-rich cathodes, and over its thione analogs for its superior cross-coupling efficiency in synthesizing asymmetrical TTF derivatives [REFS-1, REFS-3].
Replacing 4,5-Dicyano-1,3-dithiol-2-one with its thione analog (4,5-dicyano-1,3-dithiole-2-thione) or generic carbonate electrolyte additives fails in application-critical workflows. In TTF synthesis, utilizing exclusively thione precursors for asymmetrical coupling results in intractable statistical mixtures and diminished yields, whereas the oxo-thione cross-coupling strategy utilizing 4,5-Dicyano-1,3-dithiol-2-one inherently drives selectivity[1]. In battery applications, standard carbonate electrolytes without this specific dithiol-2-one additive fail to passivate nickel-rich cathodes (like NCM811) effectively, leading to rapid capacity fade and structural degradation at high voltages [2].
When utilized as an electrolyte additive in NCM811/Li+ half cells, 4,5-Dicyano-1,3-dithiol-2-one demonstrates profound passivation capabilities compared to standard blank electrolytes. Electrochemical testing reveals that cells containing 0.1 wt% of this compound maintain a 75.59% discharge capacity retention rate after 200 cycles, whereas cells utilizing the blank electrolyte degrade to a 15.11% retention rate under identical high-voltage conditions [1].
| Evidence Dimension | Discharge capacity retention rate after 200 cycles |
| Target Compound Data | 75.59% retention (with 0.1 wt% 4,5-Dicyano-1,3-dithiol-2-one additive) |
| Comparator Or Baseline | 15.11% retention (blank standard electrolyte) |
| Quantified Difference | 60.48% absolute improvement in capacity retention |
| Conditions | NCM811/Li+ half cell, 200 cycles, high-voltage operation |
Provides a massive extension of cycle life for high-energy-density nickel-rich cathodes, making it a critical procurement choice for advanced battery formulations.
The synthesis of asymmetrical 2,3-dicyanotetrathiafulvalenes requires breaking the symmetry of the TTF core. Cross-coupling 4,5-Dicyano-1,3-dithiol-2-one with 4,5-bis(alkylthio)-1,3-dithiole-2-thiones via triethyl phosphite mediation yields the desired asymmetrical products in 10-47% isolated yields[1]. In contrast, attempting this synthesis via the self-coupling of mixed thiones typically yields complex statistical mixtures (often capping theoretical yields of the cross-product at 50% before severe purification losses), making the oxo-compound a superior precursor for targeted molecular conductors [1].
| Evidence Dimension | Synthesis of asymmetrical 2,3-dicyanotetrathiafulvalenes |
| Target Compound Data | Enables direct synthesis of asymmetrical TTFs via oxo-thione cross-coupling in up to 47% isolated yield |
| Comparator Or Baseline | Self-coupling of mixed thiones (yields complex statistical mixtures with poor asymmetrical recovery) |
| Quantified Difference | Avoids statistical mixture formation, enabling viable isolation of asymmetrical TTFs |
| Conditions | Triethyl phosphite mediated cross-coupling under high dilution conditions at reflux |
Allows materials scientists to reliably synthesize highly polarized, asymmetrical molecular conductors without the severe purification bottlenecks of thione-only routes.
Dicyanoacetylene is a highly reactive dienophile required for advanced cycloadditions, but its generation is notoriously difficult. The pyrolysis of 4,5-Dicyano-1,3-dithiol-2-one furnishes dicyanoacetylene in a 57% yield via a convenient thermolysis pathway[1]. By contrast, the traditional pyrolysis of tetracyanoethylene requires extreme temperatures (700 °C) and yields a contaminated mixture of tetracyanoethylene, cyanogen, and dicyanoacetylene[1].
| Evidence Dimension | Yield and conditions of dicyanoacetylene generation |
| Target Compound Data | 57% yield via convenient thermolysis |
| Comparator Or Baseline | Tetracyanoethylene pyrolysis (requires 700 °C and yields mixed products) |
| Quantified Difference | Significantly lower temperature requirement and cleaner product profile |
| Conditions | Thermolysis/pyrolysis of the precursor |
Offers a significantly milder and cleaner thermal pathway to highly reactive dicyanoacetylene for advanced cycloaddition chemistry.
As an electrolyte additive at low concentrations (e.g., 0.1 wt%), 4,5-Dicyano-1,3-dithiol-2-one is the right choice for stabilizing nickel-rich cathodes such as NCM811. It forms a robust cathode-electrolyte interphase (CEI) that drastically reduces capacity fade and structural degradation during long-term cycling [1].
In the development of organic electronics and charge-transfer salts, this compound is specifically selected for phosphite-mediated cross-coupling with 1,3-dithiole-2-thiones. It is essential for producing asymmetrical 2,3-dicyano-substituted tetrathiafulvalenes (TTFs) with tailored electron-donating and withdrawing properties[2].
For synthetic laboratories requiring the highly reactive dienophile dicyanoacetylene, the controlled pyrolysis of 4,5-Dicyano-1,3-dithiol-2-one serves as a superior, lower-temperature alternative to the extreme thermolysis of tetracyanoethylene, ensuring cleaner reaction profiles [3].
Acute Toxic;Irritant